molecular formula C23H25N3O5 B5203272 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide

Cat. No. B5203272
M. Wt: 423.5 g/mol
InChI Key: KNZSXBGKDGRUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitosis. It is overexpressed in various types of cancer, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide inhibits Aurora A kinase by binding to its ATP-binding site. Aurora A kinase is a key regulator of mitosis, and its inhibition by 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide leads to mitotic defects and cell death. 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has also been shown to inhibit the phosphorylation of histone H3, a downstream target of Aurora A kinase, leading to chromosomal instability and cell death.
Biochemical and physiological effects:
5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has been shown to induce mitotic defects, such as abnormal spindle formation, chromosome misalignment, and cytokinesis failure, leading to cell death. 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention.

Advantages and Limitations for Lab Experiments

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide also has some limitations. It is not selective for Aurora A kinase and can inhibit other kinases, leading to off-target effects. In addition, 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide. One direction is the development of more selective Aurora A kinase inhibitors that can avoid off-target effects. Another direction is the investigation of the combination of 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide with other anticancer agents to enhance their antitumor activity. In addition, the study of the molecular mechanisms underlying the anticancer activity of 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide can provide insights into the regulation of mitosis and the development of new cancer therapies.

Synthesis Methods

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide can be synthesized using a multistep process. The first step involves the reaction of 3-methoxyphenol with paraformaldehyde in the presence of hydrochloric acid to form 3-methoxybenzyl alcohol. The alcohol is then reacted with 4-(4-morpholinyl)benzaldehyde in the presence of sodium triacetoxyborohydride to form the corresponding benzylidene morpholine derivative. The final step involves the reaction of the benzylidene morpholine derivative with isoxazolecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide.

Scientific Research Applications

5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells, both in vitro and in vivo. 5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide has also been shown to synergize with other anticancer agents, such as paclitaxel and gemcitabine, to enhance their antitumor activity.

properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-N-[(4-morpholin-4-ylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-28-19-3-2-4-20(13-19)30-16-21-14-22(25-31-21)23(27)24-15-17-5-7-18(8-6-17)26-9-11-29-12-10-26/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSXBGKDGRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-methoxyphenoxy)methyl]-N-[(4-morpholin-4-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.